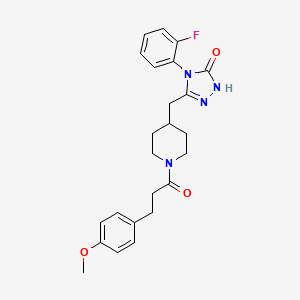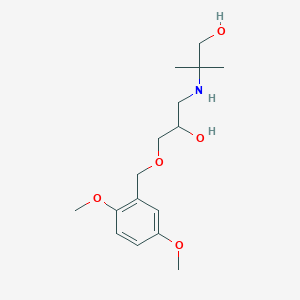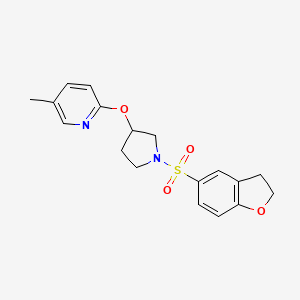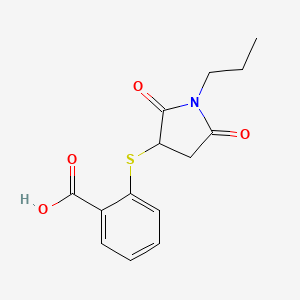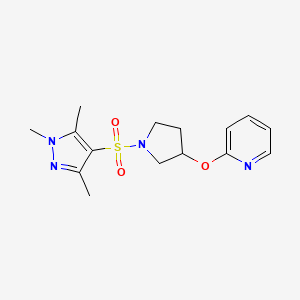
2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with three methyl groups and a sulfonyl group attached to a pyrrolidine ring, which is a type of secondary amine . This structure is further connected to a pyridine ring via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole, pyrrolidine, and pyridine rings would contribute to the compound’s aromaticity . The sulfonyl group would likely have a strong effect on the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole, pyrrolidine, and pyridine rings, as well as the sulfonyl group. The ether linkage might also play a role in its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and aromaticity would all play a role .Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
The synthesis and application of heterocyclic compounds, including pyridine derivatives, have been extensively explored due to their potential in various scientific research fields. A notable method for synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides utilizes sulfur-functionalized aminoacrolein derivatives, demonstrating the efficiency and selectivity in accessing pyrazole-4-sulfonamides. This method is part of a broader investigation into the reactivity of such compounds, expanding to include rapid access to heterocyclic sulfonyl fluorides like pyrimidines and pyridines, which are crucial for medicinal chemistry and materials science applications Tucker, Chenard, & Young, 2015.
Magnetic Materials and Catalysis
Magnetically separable materials have become increasingly significant in catalysis and materials science due to their easy separation and reusability. The synthesis of magnetically separable graphene oxide anchored sulfonic acid nanoparticles showcases the application of sulfonyl-functionalized compounds in developing high-performance catalysts. These materials facilitate the synthesis of complex heterocyclic compounds, such as 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, under environmentally benign conditions, highlighting the versatility of sulfonyl-functionalized compounds in green chemistry and catalysis Zhang et al., 2016.
Advanced Materials
The synthesis of novel materials, particularly those incorporating sulfonyl groups, plays a crucial role in the development of advanced polymers and electronics. For instance, new soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, demonstrating high thermal stability, excellent solubility, and low dielectric constants. These properties are vital for applications in high-performance polymers, optoelectronics, and insulation materials, showcasing the utility of sulfonyl and pyridine functionalities in material science Liu et al., 2013.
Antimicrobial Agents
The development of new antimicrobial agents is crucial in combating resistant bacterial strains. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their potential use as antibacterial agents. This research underlines the importance of incorporating sulfonyl derivatives into heterocyclic frameworks to create effective antimicrobial compounds, which can lead to the development of new therapies for infectious diseases Azab, Youssef, & El-Bordany, 2013.
Safety And Hazards
Propriétés
IUPAC Name |
2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-15(12(2)18(3)17-11)23(20,21)19-9-7-13(10-19)22-14-6-4-5-8-16-14/h4-6,8,13H,7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPLBKNYXYPJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

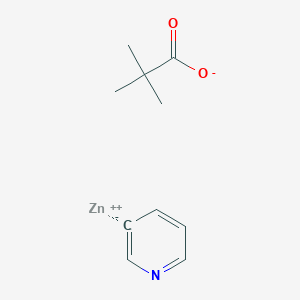

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2592775.png)
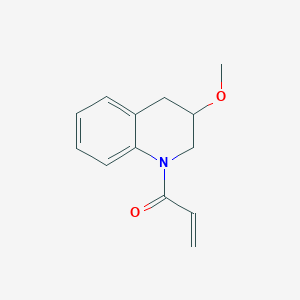

![13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide](/img/structure/B2592779.png)
![N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2592780.png)
![4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2592781.png)

